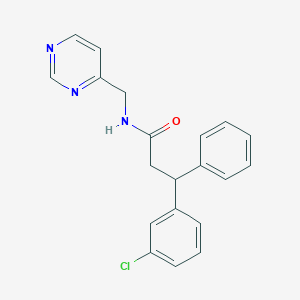
3-(3-chlorophenyl)-3-phenyl-N-(4-pyrimidinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-3-phenyl-N-(4-pyrimidinylmethyl)propanamide, commonly known as CPNP, is a chemical compound that belongs to the class of NMDA receptor antagonists. It was first synthesized in 1994 by a group of researchers led by Dr. David Lodge at the University of North Carolina. Since then, CPNP has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
CPNP binds to the NMDA receptor at the same site as glutamate, but with a higher affinity. This binding prevents the activation of the receptor by glutamate, leading to a decrease in NMDA receptor-mediated synaptic transmission. This, in turn, can have a range of effects on neuronal function, including changes in synaptic plasticity, neuronal excitability, and cell survival.
Biochemical and Physiological Effects:
CPNP has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, CPNP has been shown to reduce the release of glutamate from neurons, increase the expression of certain genes involved in synaptic plasticity, and protect neurons from oxidative stress. These effects suggest that CPNP may have potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPNP as a research tool is its high selectivity for NMDA receptors. This allows researchers to specifically investigate the role of these receptors in various physiological processes without affecting other neurotransmitter systems. However, CPNP also has some limitations, including its relatively low potency compared to other NMDA receptor antagonists and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CPNP. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of CPNP. Another area of interest is the investigation of the therapeutic potential of CPNP and related compounds in various neurological disorders. Finally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of CPNP and how these effects may be exploited for therapeutic purposes.
Métodos De Síntesis
The synthesis of CPNP involves several steps, starting with the reaction of 3-chlorobenzyl chloride with phenylmagnesium bromide, followed by the addition of 4-(aminomethyl)pyrimidine. The resulting intermediate is then reacted with 3-phenylpropanoyl chloride to yield CPNP. The overall yield of this process is around 25%, and the purity of the final product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
CPNP has been used in various scientific studies, primarily as a tool to investigate the role of NMDA receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. CPNP acts as a competitive antagonist of NMDA receptors, meaning it blocks the binding of the neurotransmitter glutamate to these receptors.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-17-8-4-7-16(11-17)19(15-5-2-1-3-6-15)12-20(25)23-13-18-9-10-22-14-24-18/h1-11,14,19H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUOFGCATUPCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NC=NC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6095536.png)
![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
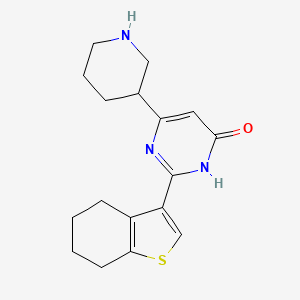
![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
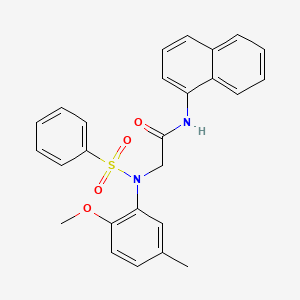
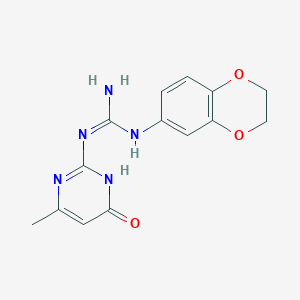
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide](/img/structure/B6095604.png)
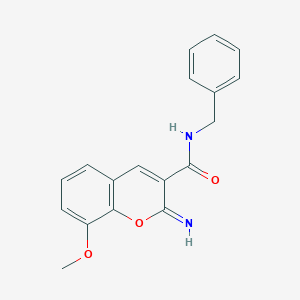
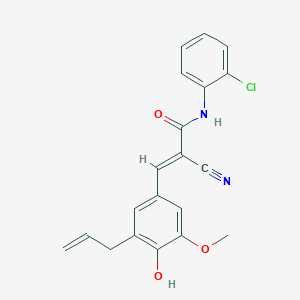
![2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B6095641.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
